2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene
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Overview
Description
2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple nitro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common approach is the nitration of a trifluoromethyl-substituted benzene derivative, followed by the introduction of sulfanyl groups through thiolation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and thiolation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various nitro, amine, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool in studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These interactions can lead to the modulation of biochemical pathways and the inhibition or activation of specific enzymes. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dinitro-4-(trifluoromethyl)aniline
- N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide
- 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid
Uniqueness
2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research.
Properties
CAS No. |
129199-84-4 |
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Molecular Formula |
C16H8F6N4O8S2 |
Molecular Weight |
562.4 g/mol |
IUPAC Name |
2-[2-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H8F6N4O8S2/c17-15(18,19)7-3-9(23(27)28)13(10(4-7)24(29)30)35-1-2-36-14-11(25(31)32)5-8(16(20,21)22)6-12(14)26(33)34/h3-6H,1-2H2 |
InChI Key |
UXPOGZMQSWBPEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])SCCSC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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